(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
GENISTEIN 4’-BETA-D-GLUCURONIDE: is a glucuronide conjugate of genistein, a naturally occurring isoflavone predominantly found in soy products. Genistein is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The glucuronide form enhances its solubility and bioavailability, making it more effective in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GENISTEIN 4’-BETA-D-GLUCURONIDE typically involves the glucuronidation of genistein. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production of GENISTEIN 4’-BETA-D-GLUCURONIDE often employs microbial fermentation or plant cell cultures to produce genistein, followed by glucuronidation using specific enzymes or chemical reagents. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: GENISTEIN 4’-BETA-D-GLUCURONIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to genistein.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various genistein derivatives and conjugates, which have distinct biological activities .
Scientific Research Applications
GENISTEIN 4’-BETA-D-GLUCURONIDE has a wide range of scientific research applications:
Mechanism of Action
GENISTEIN 4’-BETA-D-GLUCURONIDE exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits protein-tyrosine kinases and topoisomerase-II, which are crucial for cell growth and proliferation.
Estrogen Receptor Modulation: As a phytoestrogen, it interacts with estrogen receptors, altering the transcription of specific genes and influencing various physiological processes.
Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Daidzein 4’-Beta-D-Glucuronide: Another isoflavone glucuronide with similar health benefits but differing in its hydroxylation pattern.
Genistin: The glycoside form of genistein, which is less bioavailable compared to its glucuronide counterpart.
Uniqueness: GENISTEIN 4’-BETA-D-GLUCURONIDE stands out due to its enhanced solubility and bioavailability, making it more effective in delivering the health benefits of genistein .
Properties
Molecular Formula |
C21H18O11 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29) |
InChI Key |
NHEBJNCJBWUPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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